2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane
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Overview
Description
2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) is a complex organic compound characterized by its unique structure, which includes phenylethynyl groups and tetrahydropyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) typically involves multiple steps. One common method includes the reaction of 2,5-dibromoterephthalic acid with phenylacetylene under Sonogashira coupling conditions to form 2,5-bis(phenylethynyl)terephthalic acid. This intermediate is then reacted with tetrahydropyran-2-ol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The tetrahydropyran rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) involves its interaction with molecular targets through its phenylethynyl and tetrahydropyran groups. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-furan): Similar structure but with furan rings instead of tetrahydropyran rings.
2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-thiopyran): Contains thiopyran rings instead of tetrahydropyran rings.
Uniqueness
The uniqueness of 2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) lies in its combination of phenylethynyl groups and tetrahydropyran rings, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C32H30O4 |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-[4-(oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane |
InChI |
InChI=1S/C32H30O4/c1-3-11-25(12-4-1)17-19-27-23-30(36-32-16-8-10-22-34-32)28(20-18-26-13-5-2-6-14-26)24-29(27)35-31-15-7-9-21-33-31/h1-6,11-14,23-24,31-32H,7-10,15-16,21-22H2 |
InChI Key |
FCSDYECDNJLWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2C#CC3=CC=CC=C3)OC4CCCCO4)C#CC5=CC=CC=C5 |
Origin of Product |
United States |
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